molecular formula C12H14N2 B15356234 N1-prop-2-ynyl-indan-1,6-diamine

N1-prop-2-ynyl-indan-1,6-diamine

Cat. No.: B15356234
M. Wt: 186.25 g/mol
InChI Key: IVQSGRGGCNGZOD-UHFFFAOYSA-N
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Description

N1-Prop-2-ynyl-indan-1,6-diamine is a bicyclic aromatic compound featuring an indan core substituted with a propargyl (prop-2-ynyl) group at the N1 position and two amine groups at the 1- and 6-positions. Its unique structure combines the rigidity of the indan scaffold with the reactivity of the propargyl moiety, making it a candidate for applications in medicinal chemistry, polymer science, and optoelectronic materials. The propargyl group enables click chemistry modifications (e.g., Huisgen cycloaddition), while the diamine functionality allows for coordination or crosslinking in polymer systems .

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

1-N-prop-2-ynyl-2,3-dihydro-1H-indene-1,6-diamine

InChI

InChI=1S/C12H14N2/c1-2-7-14-12-6-4-9-3-5-10(13)8-11(9)12/h1,3,5,8,12,14H,4,6-7,13H2

InChI Key

IVQSGRGGCNGZOD-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1CCC2=C1C=C(C=C2)N

Origin of Product

United States

Scientific Research Applications

1-N-prop-2-ynyl-2,3-dihydro-1H-indene-1,6-diamine has several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular structures.

  • Biology: The compound can be used in biological studies to investigate enzyme inhibition and receptor binding.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.

  • Industry: It can be utilized in the production of advanced materials and chemical catalysts.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It may interact with enzymes, receptors, or other biomolecules to modulate biological processes.

  • Pathways Involved: The exact pathways depend on the specific application, but common pathways include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, N1-prop-2-ynyl-indan-1,6-diamine is compared below with three structurally or functionally related diamines:

Hexamethylene-1,6-diamine (HMDA)

  • Structure : Linear aliphatic diamine with six methylene groups.
  • Applications : Widely used in polyamide synthesis (e.g., nylon-6,6) and epoxy curing agents.
  • Reactivity : HMDA lacks aromaticity and propargyl groups, limiting its utility in conjugated systems. However, its flexibility enhances compatibility with thermoplastic matrices.

9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine (DACT-II)

  • Structure : Aromatic carbazole-triazine hybrid with multiple phenylamine substituents.
  • Applications : High-performance OLED emitter with 100% photoluminescence quantum yield (PLQY) and near-zero singlet-triplet energy gap (ΔEST) .
  • Reactivity/Performance: The diphenylaminocarbazole donor in DACT-II enables efficient exciton utilization, whereas this compound’s indan core may restrict conjugation length, limiting optoelectronic performance. Property DACT-II this compound PLQY 100% Not reported ΔEST ~0 eV Likely higher (less conjugation) Functional Groups Triazine, carbazole Propargyl, indan

N,N-Diisopropylaniline

  • Structure : Aromatic amine with isopropyl substituents.
  • Applications : Solvent, intermediate in agrochemical synthesis.
  • Classified as hazardous upon inhalation, whereas this compound’s safety profile remains unstudied .

Research Findings and Gaps

  • Optoelectronic Potential: While DACT-II achieves 100% PLQY via optimized donor-acceptor design , this compound’s rigid indan core may hinder similar performance unless modified with stronger electron donors.
  • Polymer Chemistry : Unlike HMDA’s role in polyamides , the target compound’s propargyl group could enable stimuli-responsive disulfide or triazole linkages in vitrimers or self-healing materials.
  • Safety Considerations : N,N-Diisopropylaniline’s hazards highlight the need for rigorous toxicity studies on the target compound, particularly regarding amine reactivity and propargyl group handling .

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